N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine
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Overview
Description
N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable target for various scientific applications.
Preparation Methods
Chemical Reactions Analysis
N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine has a wide range of applications in scientific research:
Biology: The compound’s stability and bioavailability make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential therapeutic properties are being explored in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine can be compared to other compounds with similar structures, such as:
Trifluoromethyl ketones: These compounds also feature the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and shares the trifluoromethyl group with this compound.
The uniqueness of this compound lies in its combination of the cyclobutylmethyl moiety and the trifluoromethoxy group, which together enhance its stability, bioavailability, and potential for diverse scientific applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2-[4-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)8-9-18-10-12-2-1-3-12/h4-7,12,18H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEJWVRFBORHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCCC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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